molecular formula C17H26N2O4 B14225726 Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- CAS No. 825634-78-4

Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl-

Cat. No.: B14225726
CAS No.: 825634-78-4
M. Wt: 322.4 g/mol
InChI Key: OBMFMMYUTYRFJR-UHFFFAOYSA-N
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Description

The compound Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-hydroxyethoxy)methyl]-6-octyl- (CAS: 862462-87-1) is a bicyclic heterocycle with a fused furan-pyrimidine core. Its molecular formula is C₁₅H₂₂N₂O₄, and it features two key substituents:

  • A 6-octyl group (C₈H₁₇), contributing significant lipophilicity.

This structural duality positions it as a candidate for antiviral and enzyme-targeting applications, leveraging both hydrophobic interactions and polar moieties.

Properties

CAS No.

825634-78-4

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

3-(2-hydroxyethoxymethyl)-6-octylfuro[2,3-d]pyrimidin-2-one

InChI

InChI=1S/C17H26N2O4/c1-2-3-4-5-6-7-8-15-11-14-12-19(13-22-10-9-20)17(21)18-16(14)23-15/h11-12,20H,2-10,13H2,1H3

InChI Key

OBMFMMYUTYRFJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)COCCO

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Selection

The choice of solvent profoundly impacts reaction outcomes. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but may lead to side reactions. Conversely, ethanol and isopropanol, while less efficient in solubilizing reactants, minimize undesired byproducts. Catalytically, Pd(II) complexes remain the gold standard for core formation, whereas sodium ethoxide proves effective for alkylation steps.

Purification and Yield

Chromatographic purification on silica gel (n-hexane/ethyl acetate, 5:1) is routinely employed. Yields for the final compound range from 65% to 85%, depending on the substitution pattern and reaction conditions.

Analytical Characterization

The structural integrity of the compound is confirmed through multimodal spectroscopy:

Table 1. Spectral Data for Furo[2,3-d]pyrimidin-2(3H)-one, 3-[(2-Hydroxyethoxy)methyl]-6-octyl-

Technique Key Signals Reference
1H NMR δ 8.43 (s, 1H, H-5), 4.71 (s, 2H, OCH2CH2OH), 3.74 (t, 2H, CH2OH)
13C NMR δ 164.8 (C=O), 105.6 (C-2), 24.8 (CH2CN)
FT-IR 3350 cm⁻¹ (NH), 1597 cm⁻¹ (C=N), 1310 cm⁻¹ (C-O)
HRMS m/z 372.1845 [M+H]+ (Calcd. for C19H28N2O4: 372.1849)

X-ray crystallography further validates the molecular structure, with CCDC 2297072 providing definitive bond lengths and angles.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-d]pyrimidin-2(3H)-one derivatives undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like ethanol, acetonitrile, and the use of catalysts like potassium carbonate and potassium iodide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of furo[2,3-d]pyrimidin-2(3H)-one derivatives involves their interaction with specific molecular targets and pathways. For instance, some derivatives act as microtubule depolymerizing agents, inhibiting tubulin assembly and thereby exerting antitumor effects . The molecular targets and pathways involved in these actions are often related to the compound’s ability to interfere with cellular processes such as cell division and signal transduction.

Comparison with Similar Compounds

Research Findings and Implications

  • Antiviral Potential: The target compound’s hydroxyethoxy group may act as a hydrogen-bond donor, mimicking ribose in nucleosides, while the octyl chain could stabilize binding to hydrophobic viral enzyme pockets. This dual functionality is absent in rigid analogues like Compound A .
  • Synthetic Challenges : Long alkyl chains (e.g., octyl) require optimized alkylation conditions to avoid steric hindrance, as seen in ’s high-yield syntheses of similar derivatives .
  • Computational Insights : DFT studies (e.g., HOMO-LUMO gaps in ) predict reactivity patterns, guiding the design of derivatives with tailored electronic properties .

Q & A

Q. What are the typical synthetic routes for preparing furo[2,3-d]pyrimidin-2(3H)-one derivatives, and how is the 6-octyl substituent introduced?

A two-step approach is often employed for pyrimidinone derivatives:

  • Step 1 : Cyclocondensation of substituted uracils or aminouracils with aldehydes or ketones to form the fused pyrimidinone core.
  • Step 2 : Alkylation at the 6-position using alkyl halides (e.g., octyl bromide) under basic conditions (e.g., NaH or K₂CO₃ in DMF). For example, demonstrates alkylation of pyrido[2,3-d]pyrimidines using alkyl halides, which can be adapted for furo derivatives .
  • Key Consideration : The 2-hydroxyethoxy group at the 3-position may require protection (e.g., silylation) during alkylation to prevent side reactions.

Q. Which spectroscopic techniques are critical for structural confirmation of 3-[(2-hydroxyethoxy)methyl]-6-octyl substitutions?

  • ¹H/¹³C NMR :
    • The 6-octyl chain is confirmed by triplet signals for terminal CH₃ (δ ~0.88 ppm) and multiplet patterns for CH₂ groups (δ ~1.2–1.4 ppm).
    • The 2-hydroxyethoxy group shows a characteristic triplet for OCH₂CH₂OH (δ ~3.6–3.8 ppm) and a broad singlet for the hydroxyl proton .
  • IR Spectroscopy : Hydroxyl stretches (~3200–3500 cm⁻¹) and carbonyl vibrations (~1650–1700 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks validate the molecular formula, particularly for heavy substituents like octyl .

Advanced Research Questions

Q. How can researchers optimize alkylation yields at the 6-position of furopyrimidinones?

Low yields during alkylation often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity. achieved higher yields using DMF for pyrido[2,3-d]pyrimidine alkylation .
  • Base Optimization : Strong bases like NaH improve deprotonation efficiency but may degrade sensitive substituents. Milder bases (e.g., K₂CO₃) are preferable for hydroxyl-containing derivatives.
  • Temperature Control : Slow addition of alkyl halides at 0–5°C minimizes side reactions, as shown in for fluoro-pyrimidinone synthesis .

Q. How can contradictory NMR data from tautomeric equilibria in furopyrimidinones be resolved?

Furopyrimidinones often exhibit keto-enol tautomerism, leading to split signals or unexpected integrations. Methodological solutions:

  • Variable Temperature NMR : Cooling to −40°C slows tautomerization, simplifying spectra .
  • Deuterium Exchange Experiments : Addition of D₂O identifies exchangeable protons (e.g., enolic OH).
  • Computational Modeling : DFT calculations predict dominant tautomeric forms, aiding spectral assignment .

Q. What strategies address unexpected byproducts during cyclocondensation?

  • Reagent Purity : Impure starting materials (e.g., aminouracils) generate side products. Recrystallization or column purification is critical, as emphasized in .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or iodine can accelerate cyclization while suppressing dimerization .
  • Reaction Monitoring : TLC or in-situ IR tracks intermediate formation, allowing timely termination of reactions.

Q. How do substituents at the 3- and 6-positions influence biological activity?

  • 3-Position (Hydroxyethoxy) : Enhances solubility and hydrogen-bonding capacity, crucial for target binding (e.g., kinase inhibition). highlights similar groups in phosphatase inhibitors .
  • 6-Position (Octyl) : Long alkyl chains improve membrane permeability but may reduce aqueous solubility. SAR studies in suggest balancing hydrophobicity with polar substitutions (e.g., fluoro groups) .

Data Contradiction Analysis

Q. Case Study: Discrepancies in Melting Points Across Synthetic Batches

  • Root Cause : Polymorphism or residual solvents (e.g., DMF) can alter melting points.
  • Resolution :
    • DSC Analysis : Differentiates polymorphs via endothermic peaks.
    • Solvent Recrystallization : Repurification using ethanol/water mixtures standardizes crystal forms .

Methodological Tables

Q. Table 1: Comparison of Alkylation Conditions

BaseSolventTemp (°C)Yield (%)Reference
NaHDMF2565
K₂CO₃DMSO5045
DBUTHF072

Q. Table 2: Tautomer Stabilization Techniques

TechniqueApplication ExampleOutcome
VT-NMR (−40°C)Furopyrimidinone in CDCl₃Single tautomer observed
Deuterated DMSOEnol proton suppressionSimplified ¹H spectra

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